2-Amino-1-(pyrimidin-5-yl)ethan-1-one
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Overview
Description
2-Amino-1-(pyrimidin-5-yl)ethan-1-one is an organic compound that belongs to the class of aminopyrimidines It is characterized by the presence of an amino group attached to an ethanone moiety, which is further connected to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyrimidin-5-yl)ethan-1-one typically involves the reaction of 5-acetyl-4-aminopyrimidines with appropriate reagents. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in solvents like xylene . The reaction is facilitated by the presence of a base, which promotes the cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(pyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Pyrimidinones
Reduction: 2-Amino-1-(pyrimidin-5-yl)ethanol
Substitution: Various substituted aminopyrimidines
Scientific Research Applications
2-Amino-1-(pyrimidin-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(pyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrimidine ring can interact with nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but with a fused pyridine ring.
Pyrido[2,3-d]pyrimidin-7-one: Another fused pyrimidine derivative with different biological activities.
Pyrimidino[4,5-d][1,3]oxazine: Contains an additional oxazine ring, offering unique chemical properties.
Uniqueness
2-Amino-1-(pyrimidin-5-yl)ethan-1-one is unique due to its specific substitution pattern, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and form stable derivatives makes it a versatile compound in both research and industrial settings.
Biological Activity
2-Amino-1-(pyrimidin-5-yl)ethan-1-one, an organic compound classified under aminopyrimidines, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound features an amino group linked to an ethanone moiety, which is further connected to a pyrimidine ring. Its molecular formula is C6H8N4O, and it is recognized for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor ligand.
Structural Characteristics
The structural characteristics of this compound contribute to its biological activity. The compound's ability to form hydrogen bonds through the amino group enhances its interaction with active sites of enzymes, potentially leading to inhibition. Additionally, the pyrimidine ring's interactions with nucleic acids can influence their stability and function, making this compound a valuable tool in various biochemical applications.
Property | Details |
---|---|
Molecular Formula | C6H8N4O |
CAS Number | 1211530-06-1 |
Classification | Aminopyrimidine |
Potential Applications | Enzyme inhibitors, receptor ligands |
The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The amino group allows for hydrogen bonding with enzyme active sites, inhibiting their activity. Furthermore, the pyrimidine ring can interact with nucleic acids, affecting their function and stability.
Biological Activity
Research has demonstrated that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It can inhibit specific kinases involved in critical signaling pathways, which may have implications in cancer treatment .
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound show cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have demonstrated IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells .
- Antiviral Activity : Recent investigations have highlighted the potential antiviral properties of pyrimidine derivatives, including this compound. These compounds have shown efficacy against viral replication in preclinical models .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Case Study 1: Anticancer Activity
A study evaluating the cytotoxicity of various pyrimidine derivatives revealed that compounds similar to this compound exhibited significant anticancer activity against human breast cancer cell lines (MDA-MB-231). The most potent derivatives had IC50 values ranging from 6.59 to 12.51 μM, indicating strong growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
Case Study 2: Enzyme Inhibition
Research focusing on kinase inhibition has shown that this compound acts as a selective inhibitor for certain kinases involved in oncogenic signaling pathways. Its structural modifications have been explored to enhance selectivity and potency against targets such as PKB (Protein Kinase B), which plays a crucial role in cancer progression .
Case Study 3: Antiviral Properties
In vivo studies demonstrated that pyrimidine-based compounds could significantly reduce viral loads in models infected with influenza A virus. The lead compounds showed high stability and favorable pharmacokinetic profiles, suggesting their potential as antiviral agents .
Properties
CAS No. |
1211530-06-1 |
---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-amino-1-pyrimidin-5-ylethanone |
InChI |
InChI=1S/C6H7N3O/c7-1-6(10)5-2-8-4-9-3-5/h2-4H,1,7H2 |
InChI Key |
NLIRJUBUHBPQME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)CN |
Origin of Product |
United States |
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